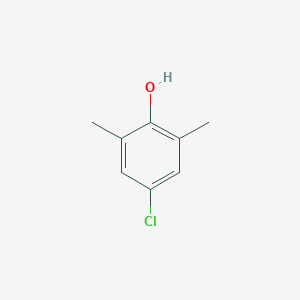

4-Chloro-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYKSJIPZHRLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149982 | |

| Record name | 4-Chloro-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-63-3 | |

| Record name | 4-Chloro-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,6-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-2,6-dimethylphenol (CAS No: 1123-63-3), a substituted phenol of interest in various chemical and pharmaceutical research domains. This document collates essential data, outlines experimental methodologies for property determination, and presents a logical synthesis workflow.

Core Physical and Chemical Properties

This compound, also known as 4-chloro-2,6-xylenol, is a crystalline solid at room temperature.[1][2] Its key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 1123-63-3 | [3][4] |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4-Chloro-2,6-xylenol, Phenol, 4-chloro-2,6-dimethyl- | [3][4] |

| InChI Key | VWYKSJIPZHRLNO-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=CC(Cl)=CC(C)=C1O |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 80-85 °C | [5] | |

| Boiling Point | ~217.76 °C | (rough estimate) | [5] |

| Density | ~1.095 g/cm³ | (rough estimate) | [5] |

| Water Solubility | 516.8 mg/L | 25 °C | [5] |

| pKa | 10.23 ± 0.23 | (Predicted) | |

| Appearance | Off-white to pale pink or dark brown crystals/powder | [1] | |

| Storage Temperature | 2-8°C |

Spectral Data

Spectral analysis is crucial for the identification and structural elucidation of this compound.

-

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3] This data is vital for determining the compound's molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also accessible via the NIST WebBook.[4] This spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H and C-Cl bonds, and the aromatic ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the determination of all physical properties of this compound are not widely published. However, standard methodologies for organic compounds can be applied.

General Protocol for Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[7]

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2°C per minute, in the vicinity of the expected melting point.[8]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.[9]

General Protocol for Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, or a melted solid, the Thiele tube method is a common and efficient technique requiring a small sample volume.

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[10]

-

Heating: The side arm of the Thiele tube is gently heated, which induces a uniform temperature distribution in the oil via convection.[1]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[1][10] The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.[2]

Protocol for Aqueous Solubility Determination

A study by Blackman et al. (1955) provides insight into a method for determining the aqueous solubility of this compound.

-

Equilibration: An excess of the compound is added to water in a glass-stoppered bottle. The pH is adjusted, if necessary (in the cited study, to 5.1 using a KH₂PO₄ buffer).[11]

-

Saturation: The mixture is agitated periodically in a thermostat-controlled bath at a constant temperature (e.g., 25°C) for an extended period (2-3 weeks) to ensure saturation equilibrium is reached.[11]

-

Sample Analysis: After allowing any undissolved solid to settle, an aliquot of the clear supernatant is carefully removed.

-

Quantification: The concentration of the dissolved compound is determined using a suitable analytical method, such as direct UV-Vis spectrophotometry or a colorimetric method.[11]

Synthesis Pathway

This compound is synthesized via the electrophilic chlorination of 2,6-dimethylphenol. The ortho- and para-directing hydroxyl group and the activating methyl groups favor substitution at the para position, as the ortho positions are sterically hindered.

Below is a diagram illustrating the general synthesis workflow.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. Page loading... [guidechem.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. m.youtube.com [m.youtube.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. srdata.nist.gov [srdata.nist.gov]

A Comprehensive Technical Guide to 4-Chloro-2,6-dimethylphenol (CAS: 1123-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-2,6-dimethylphenol, a halogenated phenolic compound with significant interest in various scientific and industrial fields. This document consolidates critical data on its chemical and physical properties, synthesis, and biological activities, with a focus on its antimicrobial applications. Detailed experimental protocols and visual representations of key processes are included to support research and development activities.

Chemical and Physical Properties

This compound, also known as 4-chloro-2,6-xylenol, is a crystalline solid at room temperature. Its chemical structure features a phenol ring substituted with a chlorine atom at the para position and two methyl groups at the ortho positions relative to the hydroxyl group. This substitution pattern influences its chemical reactivity and biological activity.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1123-63-3 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-2,6-xylenol, Phenol, 4-chloro-2,6-dimethyl- | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 78-85 °C | [6] |

| Boiling Point | 241.6 °C at 760 mmHg | [5] |

| Flash Point | 99.9 °C | [5] |

| Solubility | Slightly soluble in water. | [5] |

| logP | 2.66244 | [1] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place. | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks and Information | Source |

| ¹H NMR (Predicted) | Based on the structure and data for 2,6-dimethylphenol, the following shifts are expected in CDCl₃: A singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the hydroxyl proton. The aromatic protons would be expected around 7.0 ppm, the methyl protons around 2.2 ppm, and the hydroxyl proton's shift would be concentration-dependent. | |

| ¹³C NMR (Predicted) | Based on the structure and data for 2,6-dimethylphenol, the following shifts are expected in CDCl₃: Signals for the two equivalent methyl carbons, two equivalent aromatic carbons bearing the methyl groups, two equivalent aromatic carbons, the carbon bearing the chlorine, and the carbon bearing the hydroxyl group. | |

| Mass Spectrum (EI) | The NIST WebBook provides the mass spectrum, showing the molecular ion peak and fragmentation pattern. | [7] |

| Infrared (IR) Spectrum | The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching. | [8] |

Synthesis and Purification

Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

A common method for the preparation of this compound is the electrophilic chlorination of 2,6-dimethylphenol. Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dimethylphenol (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1 equivalent) in the same solvent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Purification and Analysis

High-performance liquid chromatography (HPLC) is a suitable method for both the analysis and purification of this compound.

Analytical HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antimicrobial properties, making it a compound of interest for applications as a disinfectant and antiseptic.

Antimicrobial Spectrum

The compound is effective against a range of microorganisms. Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The antimicrobial activity of phenolic compounds like this compound is often attributed to their ability to disrupt cell membranes and inactivate essential enzymes.

Signaling Pathway: Postulated Enzyme Inhibition

It is hypothesized that this compound can inhibit various microbial enzymes, including peroxidases, which are crucial for detoxifying reactive oxygen species. This inhibition can lead to oxidative stress and cell death.

Caption: Postulated mechanism of enzyme inhibition leading to cell death.

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]

Table 3: Toxicological Data

| Test | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) of a related compound, 2,6-Dimethylphenol | Rat | Oral | 296 mg/kg | [9] |

| Skin Corrosion/Irritation | Causes skin irritation | [8] | ||

| Serious Eye Damage/Irritation | Causes serious eye irritation | [8] |

Note: The provided LD50 value is for the parent compound, 2,6-dimethylphenol, and should be used as an estimate. The chlorinated derivative may exhibit different toxicity.

Conclusion

This compound is a compound with significant antimicrobial properties. This guide has provided a detailed overview of its chemical and physical characteristics, a plausible synthesis and purification strategy, and insights into its biological activity. The provided experimental workflows and pathway diagrams are intended to facilitate further research into its potential applications, particularly in the development of new antimicrobial agents. As with all chemical compounds, appropriate safety precautions should be taken during handling and experimentation. Further research is warranted to fully elucidate its toxicological profile and the precise molecular mechanisms underlying its biological effects.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. Nature of the inhibition of horseradish peroxidase and mitochondrial cytochrome c oxidase by cyanyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

Synthesis of 4-Chloro-2,6-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-chloro-2,6-dimethylphenol, a valuable intermediate in the fine chemical and pharmaceutical industries. The document provides a comparative analysis of synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in the efficient and selective preparation of this compound.

Introduction

This compound, also known as 4-chloro-2,6-xylenol, is a substituted phenol of significant interest in organic synthesis. Its structure, featuring a chlorinated benzene ring with two methyl groups ortho to the hydroxyl group, makes it a versatile building block for more complex molecules, including agrochemicals, pharmaceuticals, and antiseptic agents. The strategic placement of the chloro and methyl groups influences its reactivity and biological activity. This guide focuses on the most common and effective methods for its preparation, primarily through the electrophilic chlorination of 2,6-dimethylphenol.

Synthesis Pathways

The most prevalent method for the synthesis of this compound is the direct chlorination of 2,6-dimethylphenol (2,6-xylenol). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the two ortho-methyl groups, the incoming electrophile (chlorine) is directed to the para position, leading to the desired product with high selectivity. Two primary chlorinating agents are commonly employed: sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).

Pathway 1: Chlorination using Sulfuryl Chloride

The use of sulfuryl chloride is a widely adopted method for the chlorination of phenols due to its convenience and high selectivity. The reaction is often catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), and may be further enhanced by the presence of a sulfur-containing co-catalyst to improve para-selectivity.

Caption: Pathway 1: Synthesis via Sulfuryl Chloride Chlorination.

Pathway 2: Chlorination using Chlorine Gas

Direct chlorination with chlorine gas is another effective method. Similar to the sulfuryl chloride route, this reaction is typically performed in the presence of a catalyst to enhance the reaction rate and selectivity. The choice of solvent is crucial to control the reaction and facilitate product isolation.

Caption: Pathway 2: Synthesis via Direct Chlorination with Chlorine Gas.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound based on typical experimental outcomes.

Table 1: Comparison of Chlorination Methods

| Parameter | Chlorination with SO₂Cl₂ | Chlorination with Cl₂ |

| Starting Material | 2,6-Dimethylphenol | 2,6-Dimethylphenol |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Chlorine Gas (Cl₂) |

| Typical Catalyst | FeCl₃ / Diphenyl Sulfide | Metal Halide / Sulfur Compound |

| Reaction Temperature | 15-40 °C | 20-60 °C |

| Selectivity (para) | High | High |

| Typical Yield | > 90% | > 85% |

| Primary Byproducts | HCl, SO₂ | HCl |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1123-63-3 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | White to pale pink crystalline solid |

| Melting Point | 79-82 °C |

| Boiling Point | 239 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using Sulfuryl Chloride

This protocol is adapted from general procedures for the para-selective chlorination of phenols.

Materials:

-

2,6-Dimethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Iron(III) chloride (FeCl₃), anhydrous

-

Diphenyl sulfide

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.01 eq) and diphenyl sulfide (e.g., 0.01 eq) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a crystalline solid.

Protocol 2: Synthesis using Chlorine Gas

This protocol is based on general procedures for direct chlorination of xylenols.

Materials:

-

2,6-Dimethylphenol

-

Chlorine (Cl₂) gas

-

A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Catalyst (e.g., a metal halide and a sulfur compound)

Procedure:

-

Set up a reaction vessel with a gas inlet tube, a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber.

-

Dissolve 2,6-dimethylphenol (1.0 eq) and the catalyst system in the chosen solvent.

-

Maintain the reaction temperature at 20-30 °C.

-

Bubble chlorine gas through the solution at a controlled rate. Monitor the reaction progress by GC analysis.

-

Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

The work-up procedure is similar to Protocol 1, involving washing with a basic solution to neutralize HCl, followed by separation, drying, and concentration of the organic phase.

-

Purify the product by recrystallization or distillation under reduced pressure.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is efficiently achieved through the electrophilic chlorination of 2,6-dimethylphenol. Both sulfuryl chloride and chlorine gas serve as effective chlorinating agents, with the former often being preferred in a laboratory setting for its ease of handling. The high para-selectivity of the reaction is a direct consequence of the steric hindrance imposed by the two ortho-methyl groups. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The purification of the final product is straightforward, typically involving recrystallization to obtain a high-purity crystalline solid. This guide provides a comprehensive overview to aid researchers in the successful synthesis of this important chemical intermediate.

Molecular structure and weight of 4-Chloro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 4-Chloro-2,6-dimethylphenol (CAS No: 1123-63-3). The information is tailored for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Molecular Structure and Properties

This compound, also known as 4-Chloro-2,6-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to the hydroxyl group.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [2][3][4] |

| CAS Number | 1123-63-3 | [1][4][5] |

| Appearance | White to pale pink or dark brown crystalline powder/needles | [5][6] |

| Melting Point | 78 - 85 °C | [4][6] |

| Boiling Point | ~218 - 242 °C at 760 mmHg | [4][7][8] |

| Density | ~1.095 g/cm³ (estimate) | [4][7] |

| Water Solubility | 516.8 mg/L (at 25 °C) | [5][7] |

| LogP (Octanol/Water) | 2.66 | [2] |

| Topological Polar Surface Area | 20.23 Ų | [2][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below. These protocols are based on established chemical principles and standard laboratory techniques.

Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

The synthesis of this compound is most commonly achieved through the electrophilic chlorination of 2,6-dimethylphenol. The ortho-positions are blocked by methyl groups, directing the chlorination primarily to the para-position.

Materials:

-

2,6-Dimethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

-

Chlorination: Add a solution of sulfuryl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution over 30-60 minutes while stirring. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment should reveal a singlet for the two equivalent aromatic protons, a broad singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. The spectrum should show distinct signals for the four unique aromatic carbons, as well as a signal for the methyl carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a gas-phase spectrum, the sample is heated under vacuum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Expected Peaks: The spectrum will show a characteristic broad absorption band for the O-H stretch of the phenolic group (typically ~3200-3600 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹). The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[5]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[1][9] The fragmentation pattern will correspond to the loss of methyl groups and other fragments from the parent molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural and purity verification using standard analytical techniques.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions.

References

- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR [m.chemicalbook.com]

- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2,6-dimethylphenol, a compound of interest in various research and development sectors, including pharmaceuticals. This document compiles available data on its solubility in aqueous and organic media, details experimental protocols for solubility determination, and presents relevant physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Melting Point | 80-85 °C | [3] |

| Boiling Point | 217.76 °C (estimate) | [3] |

| pKa | 10.23 ± 0.23 (Predicted) | [1][2] |

| LogP | 2.66244 | [4] |

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability.

Aqueous Solubility

The solubility of this compound in water has been determined and is presented in Table 2.

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Water | 25 | 516.8 | [1][2] |

Organic Solvent Solubility

To facilitate further research, Table 3 has been structured to be populated with experimentally determined solubility data.

Table 3: Solubility of this compound in Common Organic Solvents (Data to be Determined)

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Chloroform | 25 | Data not available |

| Toluene | 25 | Data not available |

| Hexane | 25 | Data not available |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound in various solvents, the following established experimental protocols are provided.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across a range of wavelengths.

-

Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).[10][11]

-

Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.[10][11]

-

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship in Solubility Determination

The determination of solubility relies on a logical progression from creating a saturated solution to accurately measuring the concentration of the dissolved solute. The following diagram outlines this logical relationship.

Caption: Logical steps in determining the solubility of a compound.

References

- 1. This compound CAS#: 1123-63-3 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 100µg/ml in Methanol | Intermediates and Chemicals | www.chemos.de [chemos.de]

- 6. dakenchem.com [dakenchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

Spectroscopic Analysis of 4-Chloro-2,6-dimethylphenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2,6-dimethylphenol, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.10 | s | 2H | Ar-H |

| Phenolic-OH | 4.85 | s | 1H | -OH |

| Methyl-H | 2.25 | s | 6H | Ar-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C-OH | 151.3 | Ar-C-OH |

| C-Cl | 129.5 | Ar-C-Cl |

| C-H | 128.7 | Ar-C-H |

| C-CH₃ | 124.8 | Ar-C-CH₃ |

| CH₃ | 16.2 | Ar-CH₃ |

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640 | Strong | O-H stretch (free hydroxyl) |

| 2920 | Medium | C-H stretch (methyl) |

| 1580 | Medium | C=C stretch (aromatic) |

| 1470 | Strong | C-H bend (methyl) |

| 1230 | Strong | C-O stretch (phenol) |

| 850 | Strong | C-Cl stretch |

Source: NIST Chemistry WebBook.[1][2]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 158 | 33 | [M+2]⁺ (Isotope Peak) |

| 141 | 50 | [M-CH₃]⁺ |

| 121 | 20 | [M-Cl]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Source: NIST Chemistry WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Film Method): [3]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's beam path is clear.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plate (or the plate with the pure solvent film, which is then subtracted).

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is gently heated to promote volatilization into the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a radical cation (the molecular ion), and to fragment in a characteristic pattern.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an unknown compound, such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Synthetic Versatility of 4-Chloro-2,6-dimethylphenol: A Technical Guide for Organic Chemists

For Immediate Release

This technical guide provides an in-depth overview of the potential applications of 4-Chloro-2,6-dimethylphenol in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details key reactions, experimental protocols, and quantitative data, highlighting the compound's utility as a versatile building block for a range of chemical entities.

Introduction

This compound, a halogenated aromatic compound, presents a unique scaffold for organic synthesis. Its chemical structure, featuring a reactive hydroxyl group and sterically hindering methyl groups ortho to it, alongside a chlorine atom at the para position, allows for a variety of chemical transformations. This guide explores its application in electrophilic substitution and nucleophilic substitution reactions, providing a foundation for its use in the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical intermediates.

Key Synthetic Applications and Experimental Protocols

Electrophilic Aromatic Substitution: Chlorination

The aromatic ring of this compound is susceptible to further electrophilic substitution. A notable example is its chlorination, which proceeds to yield a variety of polychlorinated cyclohexenones. These products can serve as intermediates in the synthesis of highly functionalized molecules.

Experimental Protocol: Chlorination of this compound

A solution of chlorine in acetic acid is prepared and added to a solution of this compound, also in acetic acid. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting products are separated and purified by chromatography.

Table 1: Quantitative Data for the Chlorination of this compound

| Product | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |

| 2,4,6-trichloro-2,6-dimethylcyclohex-3-en-1-one | 45 | 88-89 | 1.85 (s, 3H), 2.05 (s, 3H), 6.30 (s, 1H) | 55.2, 68.9, 128.5, 135.1, 195.4 |

| 2,4,5,6-tetrachloro-2,6-dimethylcyclohex-3-en-1-one | 30 | 101-102 | 1.90 (s, 3H), 2.10 (s, 3H) | 60.1, 72.3, 130.2, 138.7, 192.1 |

O-Acylation: Synthesis of Ester Derivatives

The hydroxyl group of this compound can be readily acylated to form the corresponding esters. This reaction is a fundamental transformation for introducing various functional groups and modifying the compound's properties. O-acylation can be effectively carried out using an acyl chloride in the presence of a base.[1]

Experimental Protocol: O-Acylation of this compound with Acetyl Chloride

To a solution of this compound in a suitable solvent such as dichloromethane, a base like triethylamine is added, followed by the dropwise addition of acetyl chloride at 0°C. The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.[1]

Table 2: Representative Quantitative Data for O-Acylation of Substituted Phenols

| Phenol Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |

| 2,6-dimethylphenol | Acetyl Chloride | Triethylamine | Dichloromethane | >95 |

| 4-nitrophenol | Benzoyl Chloride | Pyridine | Chloroform | 92 |

| 2,6-dichlorophenol | Acetyl Chloride | Triethylamine | Dichloromethane | 85 |

Note: This data is representative of O-acylation reactions of substituted phenols and serves as a guideline for the expected outcome with this compound.

Potential Application in the Synthesis of Agrochemicals and Pharmaceuticals

While specific examples are not abundant in readily available literature, the structure of this compound suggests its potential as a precursor for bioactive molecules. For instance, the synthesis of (4-chloro-2,6-dimethylphenyl)acetic acid, an intermediate for certain pesticides, can be envisioned starting from this compound.[2] This would involve the initial conversion of the phenol to an ether, followed by a Claisen rearrangement and subsequent oxidation.

A patent describes the preparation of 4-(6-chloro-quinoxalin-2-yloxy)-phenol, an intermediate for the herbicide quizalofop-p-ethyl, from p-chlorophenol.[3] A similar synthetic strategy could potentially be adapted for this compound to create novel herbicide candidates.

Visualizing Synthetic Pathways

To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Caption: Experimental workflow for the chlorination of this compound.

Caption: Experimental workflow for the O-acylation of this compound.

Caption: Logical relationships of potential synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its reactivity at both the hydroxyl group and the aromatic ring allows for the generation of a diverse array of derivatives. The experimental protocols and data presented in this guide serve as a foundational resource for chemists looking to exploit the synthetic potential of this compound in the development of novel molecules for various applications, including the agrochemical and pharmaceutical industries. Further exploration of its reaction scope is warranted to fully unlock its capabilities.

References

- 1. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]

- 2. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 3. CN102675232B - Synthetic method of 4-(6-chlorine-quinoxaline-2-yloxy)-phenol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Environmental Fate and Persistence of 4-Chloro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of 4-Chloro-2,6-dimethylphenol. Given the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related isomers and employs established estimation methodologies to provide a thorough assessment. Detailed experimental protocols, based on internationally recognized guidelines, are provided to enable researchers to conduct further studies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1123-63-3 | |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | |

| Melting Point | 80-85 °C | |

| Boiling Point | 217.76 °C (estimate) | |

| Water Solubility | 516.8 mg/L at 25 °C | [1][2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.1 (estimated) |

Environmental Fate and Persistence

The environmental persistence of this compound is determined by a combination of transformation and transport processes, including biodegradation, hydrolysis, photodegradation, and soil sorption.

Biodegradation

Quantitative Data (Estimated)

| Parameter | Value | Method |

| Predicted Biodegradation Half-Life | Weeks to months | QSAR Estimation |

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Phenols are generally stable to hydrolysis under environmental pH conditions. For the related compound 4-chloro-3,5-dimethylphenol (PCMX), it is noted that it is not expected to undergo hydrolysis. It is therefore highly probable that this compound is also resistant to hydrolysis.

Quantitative Data

| Parameter | Value |

| Hydrolysis Rate Constant | Not expected to be significant |

| Hydrolysis Half-Life | Stable |

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. In the aquatic environment, this compound may undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals. Studies on the closely related compound 4-chloro-3,5-dimethylphenol have shown that advanced oxidation processes (AOPs) involving UV radiation and ozone or hydrogen peroxide can lead to its complete degradation.[3][4][5] The primary degradation products identified for 4-chloro-3,5-dimethylphenol include 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, suggesting that dechlorination and hydroxylation are key initial steps.[3]

Quantitative Data (Qualitative)

| Process | Significance |

| Direct Photolysis | Potentially significant |

| Indirect Photolysis (AOPs) | Significant |

Soil Sorption

The mobility of this compound in the soil and its potential to leach into groundwater is governed by its sorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger sorption and lower mobility.

Quantitative Data (Estimated)

| Parameter | Value | Method |

| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | 2.5 - 3.5 | QSAR Estimation based on Log Kow |

| Mobility in Soil | Low to moderate |

Experimental Protocols

The following sections detail standardized methodologies for assessing the key environmental fate parameters of this compound, based on the OECD Guidelines for the Testing of Chemicals.

Biodegradation

Protocol: OECD 301: Ready Biodegradability

This set of guidelines includes several methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The CO₂ evolution test (OECD 301B) is a common choice.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by the measurement of the CO₂ produced.

-

Apparatus: CO₂-free air supply, temperature-controlled incubator, flasks, CO₂ absorption traps.

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance to achieve a concentration of 10-20 mg/L of total organic carbon (TOC).

-

Inoculate the medium with activated sludge (typically 30 mg/L solids).

-

Incubate the flasks in the dark at 20-25 °C for 28 days.

-

Aerate the flasks with CO₂-free air and pass the effluent air through a CO₂ absorbent (e.g., barium hydroxide or sodium hydroxide solution).

-

Determine the amount of CO₂ produced at regular intervals by titrating the remaining absorbent.

-

Calculate the percentage of biodegradation by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).

-

-

Data Analysis: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Hydrolysis

Protocol: OECD 111: Hydrolysis as a Function of pH

This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals at different pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

-

Apparatus: Constant temperature bath, sterile flasks, pH meter, analytical instrumentation for quantifying the test substance (e.g., HPLC, GC).

-

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add the test substance to each buffer solution at a concentration below its water solubility limit.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for a preliminary test).

-

At appropriate time intervals, withdraw samples and analyze for the concentration of the test substance.

-

Continue the experiment until at least 50% of the substance has been hydrolyzed or for a maximum of 30 days.

-

-

Data Analysis: The hydrolysis rate constant (k) is determined from the pseudo-first-order rate equation: ln(C₀/Cₜ) = kt. The half-life (t₁/₂) is calculated as t₁/₂ = ln(2)/k.

Soil Sorption

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline is used to determine the soil sorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

-

Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. After equilibration, the concentrations of the test substance in the soil and the aqueous phase are determined.

-

Apparatus: Shaker, centrifuge, analytical instrumentation for quantifying the test substance.

-

Procedure:

-

Select a range of soils with varying organic carbon content, pH, and texture.

-

Prepare a stock solution of the test substance in 0.01 M CaCl₂.

-

Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the soil-solution mixture by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

-

Separate the solid and aqueous phases by centrifugation.

-

Analyze the concentration of the test substance in the aqueous phase.

-

Calculate the amount of substance sorbed to the soil by difference.

-

-

Data Analysis:

-

The soil sorption coefficient (Kd) is calculated as: Kd = (Cs / Cw), where Cs is the concentration in soil (mg/kg) and Cw is the concentration in water (mg/L).

-

The soil organic carbon-water partitioning coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100, where %OC is the percentage of organic carbon in the soil.

-

Visualizations

Hypothetical Biodegradation Pathway

Based on the degradation of the similar compound 4-chloro-3,5-dimethylphenol, a plausible aerobic biodegradation pathway for this compound is proposed. The initial steps likely involve hydroxylation and dechlorination, followed by ring cleavage.

Caption: Hypothetical aerobic biodegradation pathway for this compound.

Experimental Workflow for Soil Sorption (OECD 106)

The following diagram illustrates the key steps in determining the soil sorption coefficient according to the OECD 106 guideline.

Caption: Workflow for determining soil sorption coefficients (Kd and Koc).

Conclusion

The environmental fate and persistence of this compound are governed by a combination of biotic and abiotic processes. While it is expected to be stable to hydrolysis, biodegradation and photodegradation are likely to be the primary transformation pathways in the environment. Its mobility in soil is predicted to be low to moderate, depending on the soil's organic carbon content.

The lack of specific experimental data for this compound highlights the need for further research to accurately assess its environmental risk. The standardized protocols outlined in this guide provide a robust framework for conducting such studies. The information and methodologies presented herein will be valuable to researchers, scientists, and drug development professionals in understanding and predicting the environmental behavior of this compound.

References

- 1. ecetoc.org [ecetoc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: operating conditions influence and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Toxicological Profile and Safety Data for 4-Chloro-2,6-dimethylphenol

An In-Depth Technical Guide:

Executive Summary

4-Chloro-2,6-dimethylphenol (CAS No. 1123-63-3) is a chlorinated phenolic compound utilized primarily as an intermediate in chemical synthesis.[1] While specific, in-depth toxicological studies on this particular isomer are not extensively published in peer-reviewed literature, a robust safety profile can be constructed from regulatory safety data sheets (SDS), and by drawing logical inferences from the broader class of chlorophenols. This guide synthesizes the available data to provide a comprehensive overview of its hazard profile, toxicological endpoints, and requisite safety protocols for laboratory and industrial handling. The primary hazards identified include acute toxicity upon ingestion, dermal contact, and inhalation; severe irritation to skin and eyes; and a suspicion of germ cell mutagenicity.[2][3] This document provides the detailed data and procedural guidance necessary for a thorough risk assessment by professionals in the field.

Physicochemical and Chemical Identity

Understanding the fundamental properties of a compound is the first step in a sound toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

| Property | Value | Source |

| CAS Number | 1123-63-3 | [4][5] |

| Molecular Formula | C₈H₉ClO | [4][6] |

| Molecular Weight | 156.61 g/mol | [4][5][6] |

| Synonyms | 4-Chloro-2,6-xylenol | [6] |

| Appearance | Colorless, crystalline solid | [7] |

| Solubility in Water | Low; one study reports a value determined at pH 5.1.[8] | [8] |

| logP | 2.66244 | [6] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Analysis of available safety data sheets reveals a consensus on several key hazards, although classifications for acute toxicity vary slightly between suppliers.[2][3] A consolidated and conservative hazard profile is presented below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Harmful) / Category 3 (Toxic) | H302: Harmful if swallowed / H301: Toxic if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 (Harmful) / Category 3 (Toxic) | H312: Harmful in contact with skin / H311: Toxic in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 (Harmful) | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 (Irritant) / Category 1B (Corrosive) | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) / Category 1 (Damage) | H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |

| STOT - Single Exposure | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation[2][3][9] |

| Hazardous to the Aquatic Environment | Acute Category 1 / Chronic Category 2 | H400: Very toxic to aquatic life / H411: Toxic to aquatic life with long lasting effects[2] |

Toxicological Profile

This section details the known effects of this compound on biological systems. The data is primarily derived from standardized assessments reported in safety data sheets, with contextual insights from studies on structurally related chlorophenols.

Acute Toxicity

The compound is classified as harmful or toxic following exposure via oral, dermal, and inhalation routes.[3] This suggests rapid absorption and systemic distribution. The mechanism of acute toxicity for chlorophenols often involves the uncoupling of oxidative phosphorylation, leading to cellular energy depletion, though this has not been specifically confirmed for the 2,6-dimethylphenol isomer.[10] Symptoms following high exposure may include headache, weakness, nausea, and vomiting.[7]

Skin and Eye Irritation/Corrosion

There is strong evidence that this compound is a significant irritant to the skin and eyes.[2][3][9] Some classifications indicate it can cause severe skin burns and irreversible eye damage, consistent with the corrosive nature of many phenolic compounds. This corrosive potential necessitates the use of robust personal protective equipment (PPE) to prevent any direct contact.

Skin Sensitization

The compound is classified as a skin sensitizer, meaning that an initial exposure may not elicit a major reaction, but subsequent exposures can trigger an allergic skin response (allergic contact dermatitis).[2] This is a critical consideration for personnel who may handle the substance regularly.

Genotoxicity and Mutagenicity

This compound is suspected of causing genetic defects (GHS Mutagenicity Category 2).[2] This classification is typically based on positive results in in vitro (e.g., Ames test) or in vivo (e.g., micronucleus test) assays. The data suggests a potential risk of irreversible effects at the cellular level.[2] The mechanism may involve the metabolic activation of the phenol to reactive intermediates that can form DNA adducts.

The Ames test is a cornerstone of genotoxicity screening. It utilizes strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive result (mutagenesis) is indicated by the reversion of this mutation, allowing the bacteria to proliferate.

References

- 1. 4-Chloro-2,5-dimethylphenol | 1124-06-7 | BAA12406 [biosynth.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 1123-63-3 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. nj.gov [nj.gov]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. echemi.com [echemi.com]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-2,6-dimethylphenol for Research Applications

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing 4-Chloro-2,6-dimethylphenol in their work. This document provides a comprehensive overview of commercial suppliers, quality control methodologies, and a representative synthesis protocol for this compound.

Commercial Suppliers of this compound

For research and development purposes, this compound is available from several reputable chemical suppliers. The following table summarizes key information from some of the major vendors. It is important to note that purity levels and available quantities are subject to change and should be confirmed with the supplier at the time of purchase.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck)[1][2] | 1123-63-3 | ≥98% | 1 g, 5 g |

| Thermo Scientific (Alfa Aesar) | 1123-63-3 | 98% | 10 g, 100 g |

| Fisher Scientific | 1123-63-3 | 98% | 10 g, 100 g |

| Ambeed, Inc.[1] | 1123-63-3 | 98% | 1 g, 5 g |

| ChemicalBook[3] | 1123-63-3 | 95-98.5% | Grams to Kilograms |

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is critical for reliable and reproducible research outcomes. The following section details key analytical methods for quality control.

Identity Confirmation

Mass Spectrometry (MS): The identity of this compound can be confirmed by mass spectrometry. The compound has a molecular weight of 156.61 g/mol .[4] The electron ionization mass spectrum is available in the NIST WebBook.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups. The IR spectrum for this compound is also available in the NIST WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available 1H NMR spectrum for this compound was not identified in the conducted search, the spectrum of the parent compound, 2,6-dimethylphenol, is available and can be used as a reference for the expected chemical shifts of the methyl and aromatic protons.[6] The addition of a chlorine atom at the 4-position would be expected to induce shifts in the aromatic protons.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol. From this, prepare a working solution of approximately 10-100 µg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: 40-300 amu

-

-

Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks. The mass spectrum of the main peak should be compared to the reference spectrum from the NIST library for identity confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for purity determination. A reverse-phase method with UV detection is suitable for phenolic compounds.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. From this, prepare a working solution of approximately 50-100 µg/mL in the mobile phase.

-

Instrumentation:

-

HPLC System: A system with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid).

-

Start with a composition of 40% acetonitrile / 60% water.

-

Linearly increase to 90% acetonitrile over 15 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is assessed by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Representative Synthesis Protocol

While a specific, detailed laboratory-scale synthesis protocol for this compound was not found in the reviewed literature, a common method for the chlorination of phenols is the direct reaction with a chlorinating agent. The following is a representative protocol based on the direct chlorination of 2,6-dimethylphenol. Note: This is a generalized procedure and may require optimization. Appropriate safety precautions must be taken when working with chlorine-based reagents.

Reaction: Direct chlorination of 2,6-dimethylphenol.

Reagents and Materials:

-

2,6-Dimethylphenol

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol (1 equivalent) in dichloromethane.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1 equivalent) in dichloromethane from the dropping funnel over a period of 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize any acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-